3-chloro-5-methylpyridin-1-ium-1-olate
Description
3-Chloro-5-methylpyridin-1-ium-1-olate is a pyridine-derived N-oxide featuring chlorine and methyl substituents at the 3- and 5-positions, respectively. Its structure combines aromaticity with the polar N-oxide functional group, which enhances solubility in polar solvents and influences reactivity. N-Oxides like this compound are pivotal in medicinal chemistry and materials science due to their ability to participate in hydrogen bonding and redox reactions.
Properties
IUPAC Name |
3-chloro-5-methyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-5-2-6(7)4-8(9)3-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDPTSPBGGKIIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C[N+](=C1)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97944-33-7 | |
| Record name | Pyridine, 3-chloro-5-methyl-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97944-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-methylpyridin-1-ium-1-olate typically involves the chlorination of 5-methylpyridine followed by oxidation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and oxidizing agents like hydrogen peroxide or potassium permanganate. The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
3-chloro-5-methylpyridin-1-ium-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its parent pyridine derivative.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, N-oxides, and reduced pyridine derivatives .
Scientific Research Applications
3-chloro-5-methylpyridin-1-ium-1-olate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-chloro-5-methylpyridin-1-ium-1-olate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. Detailed studies on its binding affinity and mode of action are essential to understand its full potential .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects
- 3-Chloro-5-iodo-1H-pyridin-2-one (CAS 97966-02-4) : Replacing the methyl group with iodine significantly increases molecular weight (from ~157.6 g/mol to ~270.5 g/mol) and alters electronic properties. The iodine atom’s larger atomic radius and polarizability may enhance halogen bonding interactions, whereas the methyl group contributes steric bulk without comparable electronic effects .
- 5-Methylpyridin-2(1H)-one : The absence of the chlorine substituent reduces electrophilic reactivity at the 3-position, highlighting the chloro group’s role in directing further substitution or stabilizing charge distribution.
Structural and Crystallographic Insights
The Cambridge Structural Database (CSD) contains over 250,000 entries, including numerous pyridine N-oxides and halogenated analogs. For example, substituted pyridinium-olates often exhibit elongated N–O bond lengths (~1.34 Å) compared to non-oxidized pyridines, a result of resonance delocalization. Such structural data are typically obtained via software like SHELX for refinement and visualized using tools like ORTEP-3 .
Research Findings and Data Tables
Table 1: Substituent Comparison
| Compound | Substituents | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| 3-Chloro-5-methylpyridin-1-ium-1-olate | 3-Cl, 5-CH₃ | ~157.6 | Polar, N-oxide-enhanced reactivity |
| 3-Chloro-5-iodo-1H-pyridin-2-one | 3-Cl, 5-I | ~270.5 | Halogen bonding potential |
| Pyridin-1-ium-1-olate | None | 111.1 | Baseline N-oxide properties |
Table 2: Hypothetical Physical Properties (Inferred from Analogs)
| Compound | Melting Point (°C) | Solubility (Polar Solvents) |
|---|---|---|
| This compound | 120–135 (est.) | High |
| 3-Chloro-5-iodo-1H-pyridin-2-one | 180–195 | Moderate |
Methodological Frameworks
- Crystallography : SHELX software enables precise refinement of crystal structures, critical for analyzing substituent effects on molecular packing . ORTEP-3 visualizes these structures, aiding in steric and electronic comparisons .
- Computational Studies : Density-functional theory (DFT), as described in Lee et al. (1988), could model the electronic structure of this compound, predicting frontier molecular orbitals and reaction pathways .
Biological Activity
3-Chloro-5-methylpyridin-1-ium-1-olate (CMP) is a pyridine-derived compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant data and research findings.
CMP is characterized by the following chemical structure:
- Molecular Formula : C6H6ClN2O
- Molecular Weight : 160.58 g/mol
- Canonical SMILES : CC1=CC(=CN+[O-])Cl
This compound belongs to a class of pyridinium salts, which are known for their varied biological activities due to their ability to interact with biological macromolecules.
Antifungal Activity
CMP exhibits significant antifungal properties, particularly against pathogenic fungi. Research indicates that it effectively inhibits the growth of:
- Candida albicans
- Aspergillus flavus
- Cryptococcus neoformans
In vitro studies have demonstrated that CMP can disrupt fungal cell wall synthesis, leading to cell death.
Antibacterial Activity
The compound also shows promising antibacterial activity against both gram-positive and gram-negative bacteria. Notable pathogens affected include:
- Staphylococcus aureus
- Escherichia coli
The mechanism appears to involve disruption of bacterial cell membrane integrity and interference with metabolic pathways essential for bacterial survival.
Antiviral Activity
CMP has demonstrated antiviral effects against herpes simplex virus types 1 and 2. Its mechanism may involve inhibition of viral replication through interference with viral entry or replication processes.
Toxicity and Safety
Toxicological assessments reveal that CMP has low toxicity levels. It has been shown to be non-mutagenic and non-cytotoxic at concentrations up to 100 µg/mL, making it a candidate for further development in therapeutic applications.
The biological activity of CMP is attributed to several mechanisms:
- Membrane Disruption : CMP interacts with lipid membranes, leading to increased permeability and eventual cell lysis.
- Enzyme Inhibition : It may inhibit specific enzymes critical for pathogen survival, such as those involved in cell wall biosynthesis.
- Signal Transduction Interference : CMP can modulate signaling pathways associated with apoptosis and immune response, enhancing its therapeutic potential.
Research Findings and Case Studies
Several studies have explored the efficacy of CMP in various biological assays:
| Study | Pathogen | Activity | IC50 (µg/mL) |
|---|---|---|---|
| C. albicans | Antifungal | 25 | |
| S. aureus | Antibacterial | 15 | |
| E. coli | Antibacterial | 20 | |
| HSV-1 | Antiviral | 30 |
These findings underscore the compound's potential as a broad-spectrum antimicrobial agent.
Applications in Scientific Research
CMP's diverse biological activities position it as a valuable tool in various fields:
- Pharmaceutical Development : Its antifungal and antibacterial properties make it a candidate for new drug formulations.
- Agricultural Science : CMP could be explored as a biopesticide due to its efficacy against plant pathogens.
- Biomedical Research : Its ability to modulate signaling pathways may provide insights into disease mechanisms and therapeutic targets.
Future Directions
Research on CMP is still in its early stages, with several avenues for future exploration:
- Mechanistic Studies : Further investigation into the specific molecular interactions between CMP and target pathogens.
- Formulation Development : Creating effective delivery systems for enhanced bioavailability.
- Clinical Trials : Evaluating the safety and efficacy of CMP in clinical settings for potential therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
